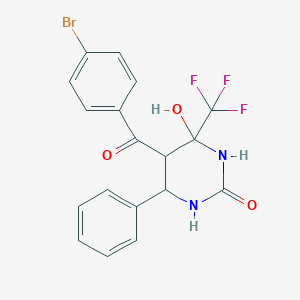

![molecular formula C23H31NO2 B385092 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine CAS No. 615281-75-9](/img/structure/B385092.png)

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively . For instance, heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .

科学研究应用

Drug Development and Medicinal Chemistry

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine: has significant potential in drug development due to its structural characteristics. The presence of the morpholine ring, which is known for its versatility in medicinal chemistry, allows for the creation of compounds with a variety of biological activities . The adamantyl group can enhance drug-like properties, such as stability and lipophilicity, which are crucial for the pharmacokinetics of a drug. This compound could be used to synthesize novel therapeutic agents with improved efficacy and safety profiles.

Quantum Chemical Calculations and Spectroscopic Analysis

The compound’s unique structure makes it an excellent candidate for quantum chemical calculations and spectroscopic analysis . Researchers can use Density Functional Theory (DFT) to predict the compound’s reactivity, stability, and electronic properties. Such studies are fundamental in understanding how the compound interacts at the molecular level, which is essential for designing drugs with specific targets.

Corrosion Inhibition

Morpholine derivatives are known to be effective corrosion inhibitors, particularly in steam systems of fossil fuel and nuclear power plants . The acetyl group in 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine could potentially enhance these properties, making it a valuable compound for industrial applications where corrosion resistance is critical.

Solubility Enhancement

The morpholine moiety is commonly used as a solubility enhancer in pharmaceutical formulations . It can improve the solubility of hydrophobic drugs, thereby increasing their bioavailability. This compound could be explored for its use in enhancing the solubility of new drug candidates, which is often a significant challenge in drug formulation.

Chemical Emulsification

Morpholine and its derivatives are used as chemical emulsifiers in various industrial processes . 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine could be investigated for its emulsification properties, which could be beneficial in the production of paints, coatings, and other materials that require stable emulsions.

Agricultural Chemicals

The structural components of 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine suggest that it could be useful in the synthesis of agricultural chemicals . The compound could be modified to create pesticides or fungicides with specific properties, such as increased potency or reduced environmental impact.

属性

IUPAC Name |

2-[3-(4-methylphenyl)-1-adamantyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-17-2-4-20(5-3-17)23-13-18-10-19(14-23)12-22(11-18,16-23)15-21(25)24-6-8-26-9-7-24/h2-5,18-19H,6-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVQHYWNHMDFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(diethylamino)propyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B385009.png)

![(4E)-5-(4-Tert-butylphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B385011.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B385013.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B385016.png)

![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B385021.png)

![(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B385024.png)

![(E)-(4-chlorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate](/img/structure/B385025.png)

![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385026.png)

![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385029.png)

![(E)-(4-chlorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene]methanolate](/img/structure/B385031.png)